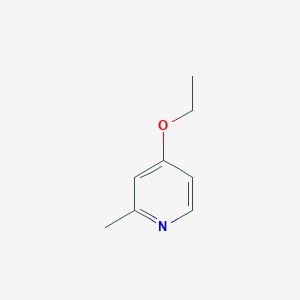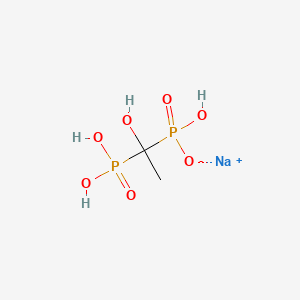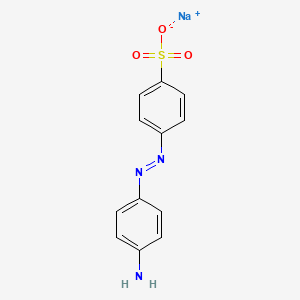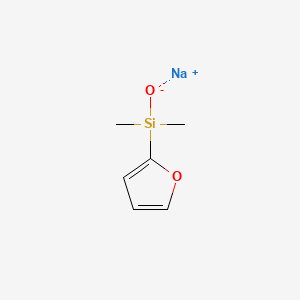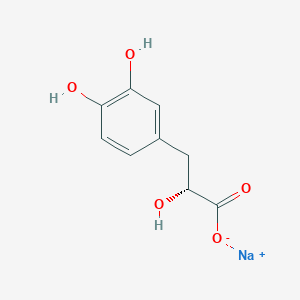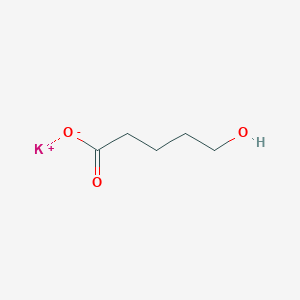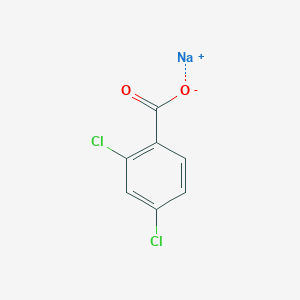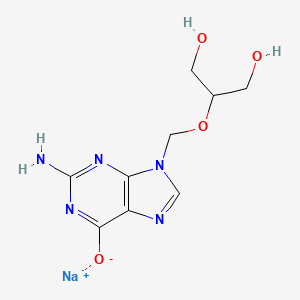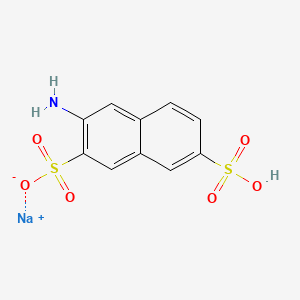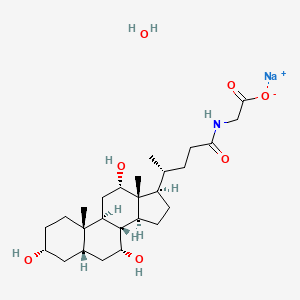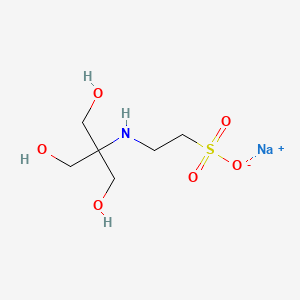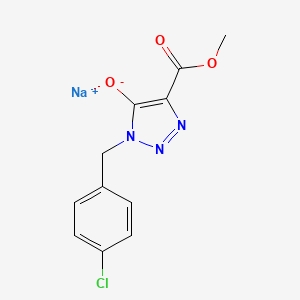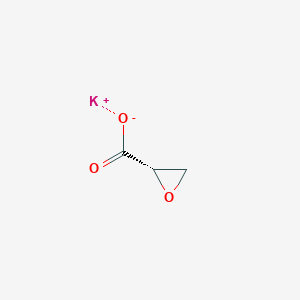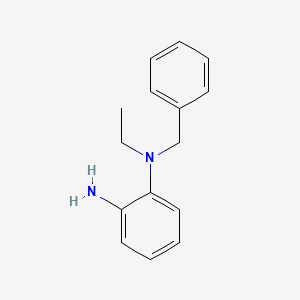
N~1~-benzyl-N~1~-ethyl-1,2-benzenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-benzyl-N~1~-ethyl-1,2-benzenediamine: is an organic compound with the chemical formula C~15~H~18~N~2~ It is a derivative of 1,2-benzenediamine, where one of the nitrogen atoms is substituted with a benzyl group and the other with an ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing N1-benzyl-N~1~-ethyl-1,2-benzenediamine involves the reductive amination of 1,2-benzenediamine with benzaldehyde and ethylamine. The reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of 1,2-benzenediamine with benzyl chloride and ethyl bromide under basic conditions, such as using sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of N1-benzyl-N~1~-ethyl-1,2-benzenediamine may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors with palladium catalysts can also be employed to achieve high yields.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N1-benzyl-N~1~-ethyl-1,2-benzenediamine can undergo oxidation reactions, typically forming quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form various amine derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: N1-benzyl-N~1~-ethyl-1,2-benzenediamine can participate in nucleophilic substitution reactions, where the benzyl or ethyl groups can be replaced by other functional groups. Reagents like alkyl halides or acyl chlorides are often used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted benzenediamine derivatives.
Applications De Recherche Scientifique
Chemistry: N1-benzyl-N~1~-ethyl-1,2-benzenediamine is used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the preparation of heterocyclic compounds and polymers.
Biology: In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its structural features make it suitable for probing the active sites of various biological macromolecules.
Medicine: N1-benzyl-N~1~-ethyl-1,2-benzenediamine has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. It can be used as a precursor for the synthesis of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of N1-benzyl-N~1~-ethyl-1,2-benzenediamine involves its interaction with molecular targets such as enzymes and receptors. The benzyl and ethyl groups can enhance the compound’s binding affinity to these targets, facilitating specific biochemical reactions. The compound may act as an inhibitor or activator, depending on the nature of the target and the context of the interaction.
Comparaison Avec Des Composés Similaires
N~1~-benzyl-1,2-benzenediamine: Similar structure but lacks the ethyl group.
N~1~-ethyl-1,2-benzenediamine: Similar structure but lacks the benzyl group.
N~1~-methyl-N~1~-benzyl-1,2-benzenediamine: Similar structure with a methyl group instead of an ethyl group.
Uniqueness: N1-benzyl-N~1~-ethyl-1,2-benzenediamine is unique due to the presence of both benzyl and ethyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups can enhance the compound’s solubility, stability, and binding properties, making it a versatile intermediate in various applications.
Propriétés
IUPAC Name |
2-N-benzyl-2-N-ethylbenzene-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-2-17(12-13-8-4-3-5-9-13)15-11-7-6-10-14(15)16/h3-11H,2,12,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWREYOLKGVJIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
